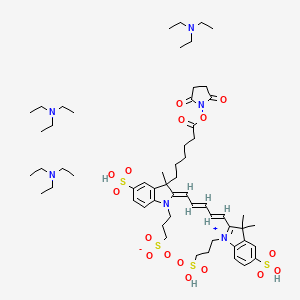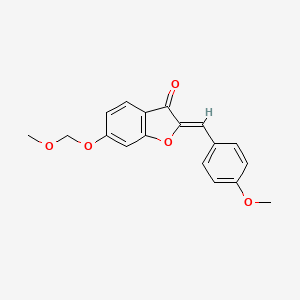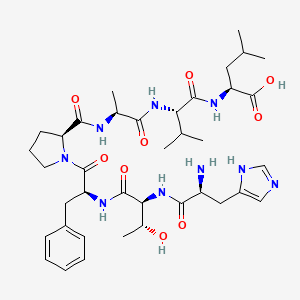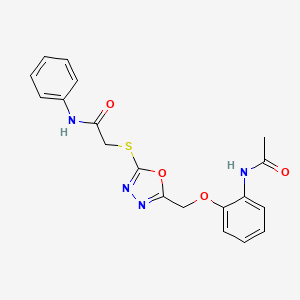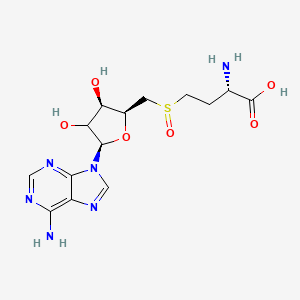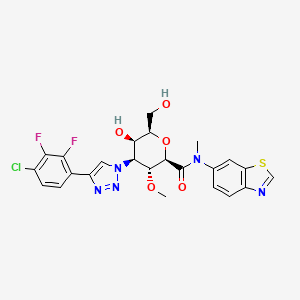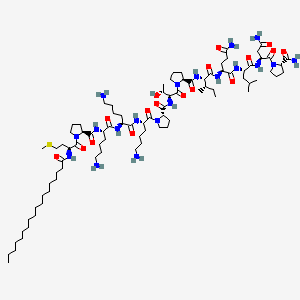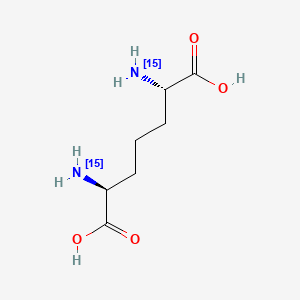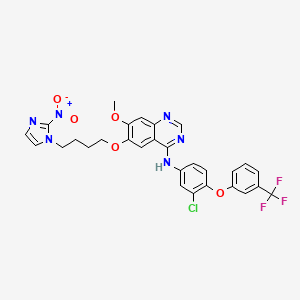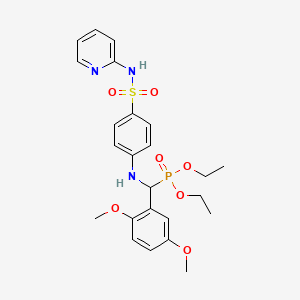
Antiviral agent 48
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 48 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against various viral pathogens, making it a valuable candidate for therapeutic applications. The compound is part of a class of molecules designed to inhibit viral replication by targeting specific viral enzymes or host cell factors essential for the viral life cycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 48 involves multiple steps, starting from readily available precursors. The process typically includes:
Complexation-driven selective acyl migration/oxidation: This step involves the use of specific catalysts to achieve selective acyl migration and oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses BSA (N,O-bis(trimethylsilyl)acetamide) to facilitate the cyclization process.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: A chiral nucleophilic catalyst is employed to achieve stereoselective phosphoramidation.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral agent 48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential antiviral activity.
Applications De Recherche Scientifique
Antiviral agent 48 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for treating viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces
Mécanisme D'action
The mechanism of action of antiviral agent 48 involves the inhibition of viral replication by targeting specific viral enzymes or host cell factors. The compound binds to the active site of viral enzymes, preventing the synthesis of viral RNA or DNA. Additionally, it can interfere with the assembly and release of viral particles, thereby reducing viral load and spread .
Comparaison Avec Des Composés Similaires
Isatin derivatives: Known for their broad-spectrum antiviral properties.
Selenium compounds: Evaluated for their antiviral activity against various viruses.
N-heterocyclic compounds: Studied for their potential to inhibit viral replication .
Uniqueness: Antiviral agent 48 stands out due to its unique synthetic route and broad-spectrum activity. Unlike some similar compounds, it has shown efficacy against a wide range of viral pathogens, making it a versatile candidate for antiviral therapy.
Propriétés
Formule moléculaire |
C27H25BrO7 |
|---|---|
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
methyl (1R,2R,3S,3aR,8bS)-6-bromo-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25BrO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
Clé InChI |
QXTKLDGZMSUSAV-PXIJUOARSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




